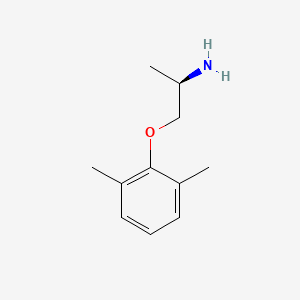

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine

概要

説明

(2R)-1-(2,6-ジメチルフェノキシ)プロパン-2-アミンは、フェノールエーテル類に属する有機化合物です。これらの化合物は、ベンゼン環で置換されたエーテル基を特徴としています。 この化合物は、分子式がC11H17NO、分子量が179.26 g/molです .

準備方法

合成経路と反応条件

(2R)-1-(2,6-ジメチルフェノキシ)プロパン-2-アミンの合成は、通常、2,6-ジメチルフェノールと®エピクロロヒドリンを反応させ、その後アミノ化することで行われます。 反応条件には、しばしば、エーテル結合の形成を促進する水酸化ナトリウムなどの塩基の使用が含まれます .

工業的製造方法

(2R)-1-(2,6-ジメチルフェノキシ)プロパン-2-アミンの工業的製造方法は、実験室での合成と似ていますが、より多くの量に対応するためにスケールアップされます。これには、収率と純度を高く保つための反応条件の最適化が含まれます。 連続フロー反応器や自動化システムの使用により、生産効率と一貫性を高めることができます .

化学反応の分析

反応の種類

(2R)-1-(2,6-ジメチルフェノキシ)プロパン-2-アミンは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化することができます。

還元: 還元反応により、この化合物を対応するアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

生成される主な生成物

酸化: ケトンとアルデヒド。

還元: アルコール。

置換: 様々な置換アミン.

科学研究への応用

(2R)-1-(2,6-ジメチルフェノキシ)プロパン-2-アミンは、いくつかの科学研究に応用されています。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: 酵素相互作用など、生物系への潜在的な影響について研究されています。

医学: 特に特定の神経疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : Approximately 179.26 g/mol

- IUPAC Name : (2R)-1-(2,6-dimethylphenoxy)propan-2-amine

- CAS Number : 81771-86-0

The compound features a propan-2-amine structure with a 2,6-dimethylphenoxy group, which contributes to its unique chemical reactivity and biological properties.

Drug Development

This compound is being investigated as a lead compound for developing new therapeutic agents. Preliminary studies suggest it may act as an inhibitor of urokinase-type plasminogen activator (uPA), which is significant in cancer metastasis and thrombolytic therapy .

Enzyme Inhibition Studies

Research has shown that this compound can inhibit enzymes involved in the plasminogen activation pathway. This inhibition could be beneficial in conditions where excessive fibrinolysis occurs, such as in certain cardiovascular diseases .

Case Study: Interaction with Receptors

A study examined the compound’s interaction with serotonin receptors (5-HT receptors), revealing potential agonistic properties that could be harnessed for treating mood disorders .

Synthesis of Specialty Chemicals

In industrial settings, this compound serves as an intermediate in synthesizing specialty chemicals. Its unique structure allows it to be used in various chemical reactions, including nucleophilic substitutions and reductions.

Comparison with Related Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| (R)-(-)-Mexiletine | Phenol Ether | Antiarrhythmic agent |

| (S)-Propranolol | Beta-blocker | Hypertension and anxiety treatment |

| (R)-Phenylephrine | Phenylethylamine | Decongestant |

| (S)-Timolol | Beta-blocker | Glaucoma treatment |

| This compound | Phenol Ether | Potential uPA inhibitor; drug development |

Future Directions and Research

Further investigations are required to fully characterize the biological effects and therapeutic potentials of this compound. Ongoing studies should focus on:

- Clinical Trials : Exploring safety and efficacy in humans.

- Mechanistic Studies : Elucidating detailed pathways affected by the compound.

- Synthetic Optimization : Improving yield and purity in industrial applications.

作用機序

(2R)-1-(2,6-ジメチルフェノキシ)プロパン-2-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的の活性を調節することができ、様々な生理学的効果をもたらします。 例えば、神経伝達物質代謝に関与する特定の酵素を阻害することで、神経シグナル伝達経路に影響を与える可能性があります .

類似化合物の比較

類似化合物

®(-)-メキシレチン: 構造と薬理学的プロファイルが類似した化合物。

®(-)-メキシレチン、p-ヒドロキシル: メキシレチンのヒドロキシル化誘導体。

®(-)-メキシレチン、m-ヒドロキシル: メキシレチンの別のヒドロキシル化誘導体.

独自性

(2R)-1-(2,6-ジメチルフェノキシ)プロパン-2-アミンは、その特定の立体化学とジメチルフェノキシ基の存在により独自です。 この構造的独自性は、その独特の薬理学的特性と潜在的な治療用途に貢献しています .

類似化合物との比較

Similar Compounds

®-(-)-Mexiletine: A similar compound with a related structure and pharmacological profile.

®-(-)-Mexiletine, p-hydroxyl: A hydroxylated derivative of mexiletine.

®-(-)-Mexiletine, m-hydroxyl: Another hydroxylated derivative of mexiletine.

Uniqueness

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine is unique due to its specific stereochemistry and the presence of the dimethylphenoxy group. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications .

生物活性

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine, a chiral organic compound, belongs to the class of amines and is characterized by the presence of a phenoxy group with two methyl substitutions. This compound has garnered interest due to its potential biological activity and interactions with various biomolecules. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a propan-2-amine backbone connected to a dimethylphenoxy group, which influences its biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that it may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Biological Activity

Research on this compound has revealed several key areas of biological activity:

- Interaction with Enzymes : The compound has been shown to interact with cytochrome P450 enzymes, particularly CYP450 2D6 and CYP450 1A2. This interaction suggests potential implications in drug metabolism and pharmacokinetics .

- Pharmacological Properties : Preliminary studies indicate that this compound may possess inhibitory effects on certain biological pathways. For instance, it has been suggested that it may inhibit urokinase-type plasminogen activator (uPA), which plays a role in fibrinolysis and tissue remodeling .

- Absorption and Bioavailability : The compound demonstrates favorable absorption characteristics, indicating potential for effective systemic delivery. It is predicted to be permeable through the blood-brain barrier (BBB) and exhibits good intestinal absorption .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Drug Metabolism : A study focused on the metabolic pathways involving this compound revealed its interaction with CYP450 enzymes, suggesting implications for drug interactions and personalized medicine .

- Inhibition Assays : In vitro assays have indicated that the compound may inhibit specific proteolytic enzymes involved in cancer progression and tissue remodeling .

Data Table: Biological Activity Summary

特性

IUPAC Name |

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPIATFUUWWMKC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OC[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241709 | |

| Record name | 2-Propanamine, 1-(2,6-dimethylphenoxy)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94991-73-8 | |

| Record name | (-)-Mexiletine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94991-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexiletine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094991738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 1-(2,6-dimethylphenoxy)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEXILETINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ8G4M9DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。